4-phospho-D-threonic acid
Description
Contextualization of 4-phospho-D-threonic acid within Carbohydrate Metabolism Research
This compound, also known as D-threonate 4-phosphate, is a specific phosphorylated sugar acid that has been identified as an intermediate in carbohydrate metabolism. Its role is particularly highlighted by the enzyme D-threonate 4-phosphate dehydrogenase. This enzyme catalyzes the NAD-dependent oxidation and subsequent decarboxylation of 4-phospho-D-threonate to produce dihydroxyacetone phosphate (B84403) (DHAP). uniprot.org DHAP is a well-established intermediate in the glycolysis pathway, directly linking the metabolism of this compound to this central energy-yielding process. uniprot.orgresearchgate.net
Research has further implicated 4-phospho-D-threonate in broader metabolic regulation. In a study investigating metabolic dysregulation in obese mice, 4-phospho-D-threonate was identified as one of the metabolites in the trans-omics network of skeletal muscle, underscoring its relevance in systemic energy homeostasis. biorxiv.org The enzyme that acts on D-threonate, a novel amino acid kinase from the DUF1537 family, has been found to catalyze its phosphorylation, representing a key entry point for this sugar acid into metabolic pathways. mdpi.comresearchgate.net
Historical Perspectives on Threonic Acid Derivatives and Their Phosphorylated Forms
The study of threonic acid has historical roots connected to the discovery of the essential amino acid threonine in the 1930s. Threonine was so named due to its structural similarity to threonic acid, a four-carbon monosaccharide. hmdb.ca Early chemical research, such as a 1940 publication in the Journal of the American Chemical Society, detailed methods for the preparation of DL-threonic acid, indicating that the fundamental chemistry of this sugar acid was being explored decades ago. acs.org
L-threonic acid, in particular, gained attention as a major degradation product of ascorbic acid (Vitamin C). wikipedia.orghmdb.cagoogle.com This relationship suggested that the biological functions of Vitamin C might, in part, be carried out by its metabolites like L-threonic acid. google.com The investigation into the phosphorylated forms of threonic acid derivatives is a more recent development, driven by advances in enzymology and metabolic analysis. The discovery of specific kinases that phosphorylate D-threonate and the characterization of dehydrogenases that act on 4-phospho-D-threonate are key milestones in understanding its biological significance. uniprot.orgmdpi.com For instance, research into the bacterial L-threonate catabolic pathway has identified enzymes that phosphorylate intermediates, eventually converting them into the glycolytic intermediate DHAP, providing a model for how these compounds are utilized as a carbon source. biorxiv.org
Stereochemical Considerations and Isomeric Forms (D- vs. L-Threonic Acid and Phosphorylated Variants)
Stereochemistry, the three-dimensional arrangement of atoms, is crucial to the biological function of molecules like threonic acid. Threonic acid (2,3,4-trihydroxybutanoic acid) possesses two chiral centers, which gives rise to four possible stereoisomers. chemicalbook.com The two most relevant forms are D-threonic acid and L-threonic acid, which are enantiomers—non-superimposable mirror images of each other. wikipedia.orgnih.gov
The D- and L- designations refer to the configuration of the chiral center furthest from the carboxyl group, relating it to the structure of D-glyceraldehyde. The specific configurations for the isomers are (2S,3R) for L-threonic acid and (2R,3S) for D-threonic acid. wikipedia.orgnih.gov Biological systems exhibit a high degree of stereospecificity, meaning enzymes typically act on only one stereoisomer. For example, L-threonic acid is a known metabolite of Vitamin C in humans, while D-threonic acid is less commonly observed in mammalian systems. hmdb.ca However, specific enzymes that act on D-isomers do exist.
This stereoselectivity extends to the phosphorylated variants. The enzyme D-threonate 4-phosphate dehydrogenase specifically catalyzes the conversion of 4-phospho-D -threonate. uniprot.org In contrast, the metabolic pathways for L-threonate, such as those studied in bacteria and plants, involve phosphorylated intermediates like 3-oxo-4-phospho-L -threonate. biorxiv.org The distinct metabolic fates of D- and L-threonic acid and their phosphorylated derivatives highlight the importance of stereochemical configuration in determining a molecule's biological role. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9O8P |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
(2S,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
InChI Key |
ZCZXOHUILRHRQJ-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Occurrence and Biological Distribution of 4 Phospho D Threonic Acid
Identification in Prokaryotic Organisms
The presence and metabolic significance of 4-phospho-D-threonic acid's isomer, 4-phospho-D-erythronic acid, are well-documented in several prokaryotic species.
Metabolomic studies have identified 4-phospho-D-erythronic acid as a metabolite in Escherichia coli, specifically in strain K12 (MG1655). nih.gov Its presence is linked to fundamental metabolic activities within the cell.
While direct metabolomic detection of this compound in Salmonella typhimurium is not prominently documented in the reviewed literature, the broader metabolic context of related pathways, such as the riboflavin (B1680620) synthesis pathway which is essential for Salmonella, suggests the involvement of similar phosphorylated sugar acids. nih.gov
The most significant role identified for 4-phospho-D-erythronic acid in microbial networks is as an intermediate in the biosynthesis of vitamin B6 (pyridoxal 5'-phosphate). nih.govnih.gov In bacteria such as E. coli and Sinorhizobium meliloti, this pathway is crucial for producing the coenzyme form of vitamin B6. nih.gov
The enzyme D-erythrose-4-phosphate dehydrogenase catalyzes the conversion of D-erythrose 4-phosphate into 4-phospho-D-erythronate. uniprot.org Subsequently, the enzyme 4-phospho-D-erythronate dehydrogenase (PdxB in E. coli) oxidizes 4-phospho-D-erythronate as a step towards forming 4-phosphohydroxy-L-threonine (4PHT), another key intermediate in the vitamin B6 synthesis pathway. nih.govnih.gov
Table 1: Identification of 4-phospho-D-erythronic acid in Prokaryotes
| Organism | Method of Identification | Metabolic Role |
| Escherichia coli | Metabolomics, Enzymatic Assays | Intermediate in Vitamin B6 Biosynthesis |
| Sinorhizobium meliloti | Genetic and Enzymatic Studies | Intermediate in Vitamin B6 Biosynthesis |
Presence in Eukaryotic Systems (non-human clinical)
Metabolite databases have annotated 4-phospho-D-erythronic acid as a mammalian metabolite, specifically identified in mice (Mus musculus). nih.govebi.ac.uk This identification suggests its involvement in endogenous metabolic processes, although its specific functions in mammals are less characterized than in bacteria.
In plants, there is a well-established connection between L-ascorbic acid (vitamin C) and threonic acid. L-threonic acid is known to be a product of L-ascorbate catabolism. hmdb.ca This metabolic link highlights a potential route for the formation of threonic acid derivatives in plants. While the direct phosphorylation to this compound is not as clearly documented, the presence of its precursor, threonic acid, as a result of ascorbate (B8700270) metabolism is a significant finding. hmdb.ca
Table 2: Detection of this compound and Related Compounds in Eukaryotes
| Organism/System | Compound Identified | Biological Context |
| Mouse (Mus musculus) | 4-phospho-D-erythronic acid | Endogenous metabolite |
| Plants | L-threonic acid | Catabolite of L-ascorbic acid (Vitamin C) |
Physiological Concentrations in Research Model Extracts
Specific data regarding the physiological concentrations of this compound or its isomer, 4-phospho-D-erythronic acid, in cellular or tissue extracts from research models are not widely available in the surveyed scientific literature. While its presence is confirmed through metabolomic analysis and enzymatic studies, quantitative measurements remain largely unpublished. The intracellular concentration of related precursor molecules, such as ATP in E. coli, has been measured under various conditions and is typically in the low micromolar range (e.g., 1.7-2.65 µM/OD₆₀₀). nih.gov However, concentrations of specific intermediates like this compound would be expected to be significantly lower and highly dependent on the metabolic state of the organism.
Metabolic Pathways and Enzymatic Transformations of 4 Phospho D Threonic Acid
Biosynthesis of 4-phospho-D-threonic acid
The formation of this compound is a key step in the metabolic processing of D-threonate in certain organisms. This process is initiated by the phosphorylation of its direct precursor.
The primary precursor for the biosynthesis of this compound is D-threonate . qmul.ac.uk D-threonate, a trihydroxybutanoate, serves as the substrate for a specific kinase that facilitates the transfer of a phosphate (B84403) group. qmul.ac.ukebi.ac.uk The initial and defining step in this biosynthetic route is the phosphorylation of D-threonate at its fourth carbon position. This reaction is an ATP-dependent process, resulting in the formation of 4-O-phospho-D-threonate, with ADP as a co-product. qmul.ac.ukexpasy.org
The enzymatic catalyst for the phosphorylation of D-threonate is D-threonate 4-kinase. qmul.ac.ukexpasy.org This enzyme belongs to the transferase class, specifically a phosphotransferase.
D-threonate 4-kinase, systematically named ATP:D-threonate 4-phosphotransferase, has been characterized primarily in bacteria. qmul.ac.uk Its principal biological function is to catalyze the ATP-dependent phosphorylation of D-threonate to produce 4-phospho-D-threonate. ebi.ac.uk This function places it within a newly identified kinase family involved in the catabolism of acid sugars. qmul.ac.uk Studies have shown that the enzyme can also phosphorylate 4-hydroxy-L-threonine, although with lower efficiency. ebi.ac.uk The enzyme is classified under the EC number 2.7.1.219. qmul.ac.ukexpasy.org Research has identified this enzyme in organisms such as Bordetella bronchiseptica. ebi.ac.uk
| Enzyme Property | Description |
| Accepted Name | D-threonate 4-kinase qmul.ac.uk |
| Systematic Name | ATP:D-threonate 4-phosphotransferase qmul.ac.uk |
| EC Number | 2.7.1.219 qmul.ac.ukexpasy.org |
| Reaction | ATP + D-threonate = ADP + 4-phospho-D-threonate qmul.ac.uk |
| Substrate(s) | D-threonate, ATP qmul.ac.ukexpasy.org |
| Product(s) | 4-O-phospho-D-threonate, ADP, H⁺ expasy.org |
| Organism Example | Bordetella bronchiseptica ebi.ac.uk |
The gene responsible for encoding D-threonate 4-kinase has been identified as dtnK. qmul.ac.ukebi.ac.uk This gene is a recognized designation for the enzyme. qmul.ac.uk The discovery and functional assignment of the dtnK gene were part of a broader effort to characterize domains of unknown function, revealing that DUF1537 represents a new kinase family. qmul.ac.uk
D-Threonate Kinases (e.g., D-threonate 4-kinase, EC 2.7.1.219)
Catabolism and Degradation Pathways of this compound
This compound is not an end product but rather an intermediate in a larger metabolic pathway designed to break down D-threonate for use by the cell.
This compound is an integral component of the D-threonate catabolic pathway found in bacteria. qmul.ac.ukexpasy.org Following its synthesis by D-threonate 4-kinase, 4-phospho-D-threonate is further metabolized. The subsequent step in this pathway involves its oxidation by the enzyme 4-phospho-D-threonate 3-dehydrogenase (EC 1.1.1.408). qmul.ac.uk This enzymatic reaction converts 4-phospho-D-threonate into 3-dehydro-4-phosphotetronate. qmul.ac.uk This product is then decarboxylated by 3-dehydro-4-phosphotetronate decarboxylase (EC 4.1.1.104) to continue the catabolic sequence. qmul.ac.uk This pathway represents a mechanism for organisms to utilize D-threonate as a carbon and energy source.
Role of 4-phospho-D-threonate 3-dehydrogenase (EC 1.1.1.408)
4-phospho-D-threonate 3-dehydrogenase is a key enzyme in the catabolism of D-threonate. qmul.ac.uk It catalyzes the conversion of 4-phospho-D-threonate into products that can enter central metabolism. This enzyme has been characterized in bacteria and is part of a pathway for the breakdown of acid sugars. qmul.ac.ukgenome.jp
NAD+-dependent oxidation: The enzyme first catalyzes the oxidation of the 3-hydroxyl group of 4-phospho-D-threonate, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as the electron acceptor. This step produces the intermediate 3-dehydro-4-phospho-D-threonate and reduced NADH. qmul.ac.uk
Spontaneous decarboxylation: The resulting intermediate, 3-dehydro-4-phospho-D-threonate, is unstable and spontaneously decarboxylates (loses a molecule of carbon dioxide) to form the final product, glycerone phosphate (dihydroxyacetone phosphate). qmul.ac.uk
The reaction requires a divalent metal cation for its catalytic activity. uniprot.org
The complete enzymatic reaction yields three main products:
Glycerone phosphate (also known as dihydroxyacetone phosphate), a key intermediate in glycolysis. qmul.ac.uk
Carbon dioxide (CO2) , released during the spontaneous decarboxylation step. qmul.ac.uk
NADH , the reduced form of the coenzyme NAD+, which carries electrons for the electron transport chain. qmul.ac.uk
An important, albeit transient, intermediate in this reaction is 3-dehydro-4-phospho-D-threonate . qmul.ac.uk
The gene encoding 4-phospho-D-threonate 3-dehydrogenase has been identified in several bacterial species. The nomenclature can vary, with pdxA being the designated gene name in organisms like Clostridium novyi. uniprot.org In other bacteria, such as Cupriavidus necator, the gene is referred to as pdxA2. uniprot.org However, the designation pdxA2 is sometimes considered ambiguous as it can be associated with related enzymes. qmul.ac.ukgenome.jp
Gene Nomenclature for EC 1.1.1.408
| Gene Name | Organism |
|---|---|
| pdxA | Clostridium novyi |
Connections to 4-phospho-D-erythronate Metabolism
The metabolism of this compound is closely related to that of its stereoisomer, 4-phospho-D-erythronic acid. This connection is evident through the action of a related, but distinct, enzyme that acts on 4-phospho-D-erythronate.
4-phospho-D-erythronate 3-dehydrogenase (EC 1.1.1.409) is an enzyme that catalyzes a reaction analogous to that of EC 1.1.1.408, but its substrate is 4-phospho-D-erythronate. This enzyme is also involved in bacterial catabolic pathways for D-erythronate. Like its counterpart, it facilitates an NAD+-dependent oxidation followed by a spontaneous decarboxylation, ultimately producing glycerone phosphate, CO2, and NADH. The intermediate in this case is 3-dehydro-4-phospho-L-threonate.
The metabolic pathways for 4-phospho-D-threonate and 4-phospho-D-erythronate are parallel, acting on stereoisomers to produce the identical final set of products. This demonstrates a clear metabolic link between the two sugar acids. While the enzymes EC 1.1.1.408 and EC 1.1.1.409 are distinct entities that act on specific stereoisomers, their similar function and reaction mechanisms suggest a close evolutionary relationship.
The ambiguity in gene nomenclature, particularly with pdxA2 being associated with both enzymes in different contexts, points to a family of related dehydrogenases. qmul.ac.ukgenome.jpuniprot.org For instance, the enzyme from Cupriavidus necator (EC 1.1.1.408) shows some substrate flexibility and can also act on 4-hydroxy-L-threonine 4-phosphate. uniprot.org This suggests that while there isn't a single shared enzyme for both pathways, they are catalyzed by a closely related set of enzymatic machinery, likely isoenzymes that have evolved to handle the different stereochemistry of their respective substrates.
Interplay with Central Metabolic Networks
The metabolic fate of this compound is intricately linked with the core energy and biosynthetic pathways of the cell. Its structural similarity to key intermediates allows it to intersect with glycolysis, the pentose (B10789219) phosphate pathway, and vitamin biosynthesis, highlighting the interconnectedness and flexibility of cellular metabolism.
Linkages to Glycolysis and Pentose Phosphate Pathway (e.g., dihydroxyacetone phosphate)
This compound's connection to the central carbon metabolic pathways of glycolysis and the pentose phosphate pathway (PPP) is primarily understood through the catabolism of its stereoisomers and related four-carbon sugar acids. These pathways demonstrate how such compounds can be channeled into mainstream metabolism to generate energy or biosynthetic precursors.
Glycolysis is a fundamental metabolic pathway that breaks down glucose into pyruvate, producing ATP and NADH. nih.govyoutube.com The pentose phosphate pathway runs parallel to glycolysis and is crucial for generating NADPH, for reductive biosynthesis, and producing pentose sugars, like ribose-5-phosphate (B1218738), the backbone of DNA and RNA. youtube.comyoutube.compicmonic.com The two pathways are tightly interconnected, sharing intermediates such as glucose-6-phosphate and fructose-6-phosphate (B1210287), which allows the cell to divert metabolic flux according to its needs. youtube.com
Research into the degradation of related sugar acids has revealed direct entry points into these central networks. For instance, certain bacteria can degrade L-threonate, a stereoisomer of D-threonate, into dihydroxyacetone phosphate (DHAP). nih.gov DHAP is a key intermediate in the glycolytic pathway, readily converted to glyceraldehyde 3-phosphate and further metabolized to pyruvate. youtube.com This catabolic route provides a clear example of how a four-carbon acid sugar can be funneled into central energy metabolism.
The interplay is further highlighted by the non-oxidative phase of the pentose phosphate pathway, which involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. youtube.com These reactions interconvert sugars of different carbon lengths (from three to seven carbons), linking the PPP back to the glycolytic intermediates fructose-6-phosphate and glyceraldehyde 3-phosphate. While a direct enzymatic conversion for this compound into a PPP intermediate is not established, the pathway's inherent flexibility in handling various sugar phosphates suggests a potential, if yet uncharacterized, intersection.
The following table summarizes the key intermediates and their roles in linking these metabolic pathways.
| Intermediate | Parent Pathway(s) | Role / Connection |
| Dihydroxyacetone phosphate (DHAP) | Glycolysis, Calvin Cycle | A product of fructose-1,6-bisphosphate cleavage; isomerized to glyceraldehyde 3-phosphate. nih.gov It is also a potential degradation product of L-threonate. nih.gov |
| Glyceraldehyde 3-phosphate (G3P) | Glycolysis, Pentose Phosphate Pathway, Calvin Cycle | An intermediate in both the energy-payoff phase of glycolysis and the non-oxidative phase of the PPP. youtube.com |
| Ribose 5-phosphate (R5P) | Pentose Phosphate Pathway | A primary product of the PPP, essential for nucleotide and nucleic acid synthesis. youtube.com |
| Fructose 6-phosphate (F6P) | Glycolysis, Pentose Phosphate Pathway | A key intermediate in glycolysis and a product of the non-oxidative PPP, linking the two pathways. youtube.com |
Relationship with Vitamin B6 Biosynthesis Pathways (DXP-dependent and independent)
Vitamin B6, in its biologically active form pyridoxal (B1214274) 5'-phosphate (PLP), is a vital cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism. picmonic.comnih.gov Organisms have evolved two distinct de novo biosynthesis pathways for this essential vitamin: the DXP-dependent and the DXP-independent pathways. The involvement of threonine derivatives in these pathways provides a critical, albeit indirect, link to the metabolism of this compound.
The DXP-dependent pathway , extensively studied in Escherichia coli, utilizes 1-deoxy-D-xylulose-5-phosphate (DXP) and 4-(phosphohydroxy)-L-threonine (4-PHT) as its main precursors. nih.govmatilda.science Notably, the precursor is a phosphorylated derivative of the L-isomer of threonine. The enzyme PdxA (a 4-PHT dehydrogenase) and PdxJ (a PNP synthase) catalyze the final steps to form pyridoxine (B80251) 5'-phosphate (PNP), which is then converted to PLP. matilda.science
In contrast, the DXP-independent pathway is found in most bacteria, archaea, fungi, and plants. nih.gov This pathway does not use DXP or a threonine derivative. Instead, it ingeniously combines intermediates from glycolysis and the pentose phosphate pathway. nih.gov Specifically, it uses a five-carbon sugar (ribose 5-phosphate or ribulose 5-phosphate) and a three-carbon sugar (dihydroxyacetone phosphate or glyceraldehyde 3-phosphate) to construct the pyridine (B92270) ring of the vitamin. nih.gov
Currently, there is no direct evidence to suggest that this compound is a substrate or intermediate in either of these established vitamin B6 synthesis pathways. The DXP-dependent pathway specifically utilizes the L-stereoisomer of phosphohydroxythreonine. As this compound is a derivative of the D-isomer of threonine, it is not a recognized precursor in this pathway.
The table below outlines the key precursors for the two distinct Vitamin B6 biosynthesis pathways.
| Biosynthesis Pathway | Key Precursors | Organism Type |
| DXP-dependent | 1-deoxy-D-xylulose-5-phosphate (DXP) and 4-(phosphohydroxy)-L-threonine (4-PHT) nih.govmatilda.science | Primarily certain proteobacteria (e.g., E. coli) |
| DXP-independent | A pentose phosphate (Ribose 5-phosphate or Ribulose 5-phosphate) and a triose phosphate (DHAP or G3P) nih.gov | Most bacteria, archaea, fungi, plants |
"Underground Metabolism" and Metabolic Flexibility
The concept of "underground metabolism" refers to the vast network of slow, promiscuous, and often uncharacterized enzymatic reactions that occur alongside the well-established routes of central metabolism. This network can generate novel compounds and create alternative metabolic pathways, contributing significantly to an organism's metabolic flexibility. Metabolic flexibility is the capacity of a system to adapt fuel oxidation to fuel availability, a critical trait for cellular survival and efficiency. nih.govlevels.comphysiology.org
The metabolism of non-canonical sugars like this compound is a prime example of this phenomenon. While not a central metabolite in the classical sense, its existence and the pathways that process its isomers demonstrate the cell's capacity to handle a wide variety of carbon structures. The discovery of novel catabolic pathways for L-threonate and D-erythronate, which channel these compounds into glycolysis, showcases how the metabolic map is continuously expanding. nih.gov These pathways may have evolved from the promiscuous activities of existing enzymes, eventually becoming specialized routes for utilizing alternative nutrients or detoxifying unusual metabolites.
This metabolic adaptability is crucial for several reasons:
Nutrient Utilization: It allows organisms to capitalize on a broader range of carbon sources from their environment.
Detoxification: It provides a means to degrade potentially toxic intermediates that may arise from metabolic errors or environmental exposure. nih.gov
Evolutionary Innovation: The "underground" network serves as a sandbox for the evolution of new metabolic functions and pathways.
The pentose phosphate pathway itself is a model of metabolic flexibility, capable of operating in various modes to meet shifting cellular demands for NADPH (for biosynthesis and antioxidant defense), ribose-5-phosphate (for nucleotide synthesis), or ATP (by routing intermediates back into glycolysis). youtube.comyoutube.com The ability to process compounds like this compound and its relatives represents an extension of this flexibility, enabling the cell to maintain homeostasis and adapt to diverse metabolic challenges. While the specific enzymes that act on this compound are not fully elucidated, its position as a four-carbon phosphosugar places it at the crossroads of these flexible and adaptive metabolic networks.
Enzymology and Structural Biology of Enzymes Interacting with 4 Phospho D Threonic Acid
Biochemical Characterization of Key Enzymes
The biochemical characterization of enzymes involved in the metabolism of 4-phospho-D-threonic acid reveals key aspects of their function, including what molecules they bind to and the cofactors they require for activity.
Substrate Specificity and Kinetic Parameters
Enzymes are highly specific, meaning they typically bind to a limited range of molecules, known as substrates. The study of substrate specificity helps to define the precise role of an enzyme in a metabolic pathway. For enzymes acting on this compound, this specificity is a critical area of research.
One of the key enzymes in the catabolism of D-threonate is D-threonate kinase (DtnK), which belongs to the DUF1537 protein family. researchgate.net This enzyme catalyzes the phosphorylation of D-threonate to produce this compound. nih.gov The subsequent enzyme in this pathway is a 4-hydroxy-L-threonine 4-phosphate dehydrogenase (PdxA) family member, which acts on this compound. nih.govpnas.org
Kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency. For instance, the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) from Vibrio cholerae has been studied with a competitive inhibitor, 4-phospho-D-erythronohydroxamic acid (4PEH), which is structurally similar to this compound. nih.gov This highlights the importance of the 4-phosphate group for substrate recognition. While specific kinetic data for enzymes acting directly on this compound are still emerging, studies on related enzymes provide valuable insights. For example, D-3-phosphoglycerate dehydrogenase, which catalyzes a similar reaction, shows varying affinities for different substrates, a characteristic that can be altered by site-directed mutagenesis. nih.gov
Table 1: Kinetic Parameters of Related Dehydrogenase Enzymes This table is for illustrative purposes and shows kinetic parameters for enzymes with similar functions to those that metabolize this compound.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
|---|---|---|---|---|
| Deinococcus radiodurans DXPS | Pyruvate | 11 ± 1 | 0.75 ± 0.03 | nih.gov |
| Deinococcus radiodurans DXPS | D-Glyceraldehyde 3-phosphate | 54 ± 3 | 0.75 ± 0.03 | nih.gov |
| Mycobacterium tuberculosis PGDH (mutant) | α-Ketoglutarate | - | - | nih.gov |
Cofactor Requirements and Regeneration (e.g., NAD+/NADH)
Many enzymes require non-protein chemical compounds called cofactors to carry out their catalytic functions. For dehydrogenases involved in the metabolism of this compound, the most common cofactors are nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its reduced form, NADH. hmdb.ca
The oxidation of this compound is typically catalyzed by a dehydrogenase that utilizes NAD+ as an oxidizing agent, which is subsequently reduced to NADH. wikipedia.orgmetacyc.org The regeneration of NAD+ from NADH is crucial for maintaining the metabolic flux through the pathway. nih.gov This regeneration can be coupled to various cellular processes, including the electron transport chain or other redox reactions within the cell. hmdb.ca
Structural Analysis of Relevant Enzymes
Understanding the three-dimensional structure of enzymes provides invaluable insights into their function, including how they bind substrates and catalyze reactions.
X-ray Crystallography and NMR Spectroscopy for 3D Structure Elucidation
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the high-resolution, three-dimensional structures of proteins. nih.govbiologiachile.clnih.gov These methods have been instrumental in visualizing the atomic details of enzymes that interact with phosphorylated four-carbon sugars. nih.govmdpi.com
For example, the crystal structure of erythronate-4-phosphate dehydrogenase (PdxB) from Pseudomonas aeruginosa, an enzyme that acts on a substrate structurally similar to this compound, has been determined. nih.gov This structure revealed a homodimeric enzyme with each subunit comprising a nucleotide-binding domain, a lid domain, and a C-terminal dimerization domain. nih.gov Such structural information is crucial for understanding how the enzyme recognizes its substrate and cofactor. nih.gov
Active Site Architecture and Catalytic Mechanisms
The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. The specific arrangement of amino acid residues within the active site determines the enzyme's substrate specificity and catalytic mechanism. youtube.comyoutube.comyoutube.com
In dehydrogenases that act on phosphorylated substrates like this compound, the active site typically contains residues that bind to the phosphate (B84403) group and others that facilitate the transfer of a hydride ion to the NAD+ cofactor. nih.gov For instance, in the related enzyme PdxB, the structure shows how NAD+ and a phosphate ion are bound in the active site of one subunit, while the other subunit binds NAD+ and L(+)-tartrate, providing a detailed view of cofactor and substrate recognition. nih.gov The catalytic mechanism often involves a general acid-base catalysis, where amino acid side chains act as proton donors or acceptors to facilitate the reaction. nih.gov
Protein Domains and Families (e.g., DUF1537, DUF2257)
Enzymes are often composed of distinct structural and functional units called domains. Many enzymes that interact with this compound belong to specific protein families and contain characteristic domains.
A significant breakthrough in understanding the metabolism of four-carbon acid sugars was the functional assignment of the Domain of Unknown Function 1537 (DUF1537) family. nih.govpnas.org Through a "genomic enzymology" approach, it was discovered that members of the DUF1537 family function as ATP-dependent kinases that phosphorylate four-carbon acid sugars, including D-threonate. researchgate.netnih.govpnas.orgosti.gov These kinases work in concert with dehydrogenases from the PdxA family. nih.govpnas.org
Domains of Unknown Function (DUFs) represent a vast collection of protein families for which the function has not been experimentally determined. nih.gov The identification of DUF1537 as a kinase family highlights the power of combining genomic and experimental approaches to uncover novel enzyme functions. nih.govosti.gov Other DUF families, such as DUF2257, are also found in various organisms, though their specific roles are still under investigation. uniprot.org The study of these protein families and their domains is essential for a comprehensive understanding of the metabolic networks involving this compound.
Table 2: Protein Domains and Families Associated with this compound Metabolism
| Domain/Family | Function | Associated Enzyme/Pathway | Source |
|---|---|---|---|
| DUF1537 | ATP-dependent four-carbon acid sugar kinase | D-threonate kinase (DtnK) | researchgate.netnih.govpnas.org |
| PdxA | 4-hydroxy-L-threonine 4-phosphate dehydrogenase | Dehydrogenase acting on this compound | nih.govpnas.orgnih.gov |
| DUF2257 | Unknown function | Found in various bacteria | uniprot.org |
Regulation of Enzyme Activity and Gene Expression
The metabolic pathways involving this compound, a key intermediate in the de novo biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP) or vitamin B6, are subject to intricate regulatory mechanisms. This regulation ensures that the cellular levels of PLP are maintained within a narrow range, as both deficiency and excess can be detrimental. The control mechanisms operate at both the enzymatic and genetic levels, primarily through feedback inhibition by the end-product of the pathway and transcriptional control of the relevant genes.
Allosteric Regulation and Feedback Inhibition
A primary mechanism for the rapid control of metabolic flux is allosteric regulation, where a molecule binds to an enzyme at a site other than the active site, altering the enzyme's activity. In the vitamin B6 biosynthesis pathway, the final product, PLP, serves as a key allosteric inhibitor.
One of the well-characterized examples of feedback inhibition in this pathway is the regulation of pyridoxine (B80251) 5'-phosphate oxidase (PNPOx), encoded by the pdxH gene. This enzyme catalyzes the final step in the de novo synthesis of PLP. nih.gov Research has demonstrated that PLP can bind to PNPOx at an allosteric site, distinct from the active site, leading to a mixed-type inhibition of the enzyme's activity. nih.gov This allosteric feedback inhibition allows the cell to quickly respond to changes in PLP concentration, thereby fine-tuning its synthesis. When PLP levels are high, it binds to PNPOx and reduces its activity, thus slowing down its own production. Conversely, when PLP levels are low, the inhibition is relieved, and the enzyme can function optimally to synthesize more PLP.
While direct allosteric regulation by this compound has not been extensively documented, the regulation of the pathway by its end-product is a critical aspect of the enzymology related to this compound.
Transcriptional Regulation of Biosynthetic Genes
In addition to allosteric regulation, the expression of the genes involved in the biosynthesis of PLP is tightly controlled at the transcriptional level. This long-term regulatory strategy allows the cell to adapt to different growth conditions and nutrient availability.
In many bacteria, the transcriptional regulation of the pdx genes is mediated by the MocR-related transcription factor PdxR. nih.gov This protein can act as both a repressor and an activator of gene expression. The activity of PdxR is, in turn, modulated by the intracellular concentration of PLP. nih.gov When PLP levels are high, it binds to PdxR, causing a conformational change that reduces the transcription factor's ability to promote the expression of the pdx genes. This product-based feedback mechanism ensures that the cell does not overproduce the enzymatic machinery for PLP synthesis when the cofactor is abundant. nih.gov
Specifically concerning the genes more directly related to the metabolism of this compound, such as pdxB in Escherichia coli, studies have revealed a positive growth rate-dependent regulation. The transcription of the pdxB gene, which encodes 4-phosphoerythronate dehydrogenase, increases as the cellular growth rate increases. nih.govnih.gov This regulation occurs at the level of transcription initiation. nih.gov Furthermore, the pdxA gene, which is also involved in this pathway, is cotranscribed with the ksgA gene, and their regulation has been shown to involve the Fis protein, a nucleoid-associated protein that can influence transcription. nih.gov
The table below summarizes the key regulatory proteins and their roles in controlling the expression of genes in the vitamin B6 biosynthesis pathway.
| Regulatory Protein | Regulated Genes/Operons | Effector Molecule | Regulatory Effect | Organism Example |
| PdxR | pdx genes | Pyridoxal 5'-phosphate (PLP) | Down-regulates expression in the presence of PLP | Bacillus subtilis, Streptococcus pneumoniae nih.gov |
| Fis | pdxA-ksgA cotranscript | - | Involved in growth rate regulation | Escherichia coli nih.gov |
Table 1: Key Transcriptional Regulators of the Vitamin B6 Biosynthesis Pathway
Biological Roles and Functional Significance of 4 Phospho D Threonic Acid
Regulatory Roles in Cellular Processes
4-phospho-D-threonic acid and its stereoisomer, 4-phospho-D-erythronic acid, are recognized for their role as inhibitors of key enzymes in carbohydrate metabolism. A primary target of this inhibition is Ribose-5-phosphate (B1218738) isomerase (RPI), an essential enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.org RPI catalyzes the reversible isomerization of D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P). wikipedia.org
Research has demonstrated that 4-phospho-D-erythronate, an analogue of the enediolate intermediate formed during the RPI-catalyzed reaction, is a potent competitive inhibitor of the enzyme. nih.govnih.gov Studies on spinach RPI revealed that 4-phosphoerythronic acid acts as a very strong competitive inhibitor, with its inhibition constant (Ki) being almost three orders of magnitude lower than the Michaelis constant (Km) of the substrate, ribose 5-phosphate. nih.gov This strong binding affinity is attributed to its structural similarity to the transition state of the reaction. nih.gov
The inhibitory effect is not limited to plant enzymes. 4-phospho-D-erythronate also inhibits Ribose-5-phosphate isomerase B (RpiB) from Mycobacterium tuberculosis, albeit with a different affinity compared to the spinach enzyme (RpiA). nih.gov This difference in inhibition highlights structural and mechanistic variations between the two classes of RPI enzymes. nih.gov For instance, the Ki value for 4-phospho-D-erythronate with M. tuberculosis RpiB is 1.7 mM, whereas for a derivative, 4-phospho-D-erythronohydroxamic acid, the value is 57 µM. nih.gov In contrast, the Ki for 4-phospho-D-erythronate with spinach RpiA is significantly lower, at 28 µM, indicating much tighter binding. researchgate.net
While the primary mechanism described is competitive inhibition, where the molecule binds to the active site of the enzyme, the term allosteric modulation refers to the regulation of an enzyme by binding an effector molecule at a site other than the enzyme's active site. nih.govmdpi.com Currently, available research focuses on the competitive inhibition of RPI by this compound analogues, which act as transition-state analogues, rather than on allosteric modulation. nih.govnih.gov
Table 1: Inhibition Constants (Ki) for Ribose-5-Phosphate Isomerase (RPI) Inhibitors
| Inhibitor | Enzyme Source | Ki Value | Reference |
|---|---|---|---|
| 4-phospho-D-erythronate | Spinach (RpiA) | 28 µM | researchgate.net |
| 4-phospho-D-erythronohydroxamic acid | Spinach (RpiA) | 29 µM | researchgate.net |
| 4-phospho-D-erythronate | Mycobacterium tuberculosis (RpiB) | 1.7 mM | nih.gov |
| 4-phospho-D-erythronohydroxamic acid | Mycobacterium tuberculosis (RpiB) | 57 µM | nih.gov |
The inhibition of Ribose-5-phosphate isomerase (RPI) by compounds like this compound has significant implications for fundamental cellular processes, namely carbohydrate metabolism and nucleotide biosynthesis. RPI is a central enzyme in the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis. wikipedia.org The PPP is critical for producing two main products: NADPH, which provides reducing power for various biosynthetic reactions, and ribose 5-phosphate (R5P), the primary precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). wikipedia.org
By inhibiting RPI, the interconversion between ribulose 5-phosphate and ribose 5-phosphate is blocked. wikipedia.org This disruption has direct consequences:
Nucleotide Biosynthesis: The production of R5P is essential for the synthesis of 5-phospho-D-ribose α-1-pyrophosphate (PRPP), a key molecule required for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.org A reduction in RPI activity would limit the availability of R5P, thereby impeding the cell's ability to produce the building blocks for DNA replication, transcription, and repair. This is particularly critical in rapidly proliferating cells, which have a high demand for nucleic acid production. wikipedia.org
Given its role in these crucial pathways, RPI is considered a potential target for therapeutic intervention, for instance, in developing drugs against pathogens like Trypanosoma cruzi and Mycobacterium tuberculosis. nih.govresearchgate.net
Role in Stress Responses and Adaptation in Microorganisms
Microorganisms have evolved complex mechanisms to adapt and survive under various environmental stresses, including nutrient limitation and acidic conditions. nih.govnih.gov The metabolism of organic acids, including threonic acid, can be part of these adaptive responses. plos.org
Metabolomic studies of co-cultured microorganisms have provided insights into cooperative adaptation. In a study involving Bacillus cereus and Ketogulonicigenium vulgare, the levels of several organic acids, including threonic acid, were found to be higher in the co-culture system. plos.org This increase was linked to an enhanced oxidative ability in K. vulgare, which was strengthened by the presence of nutrients provided by B. cereus. plos.org This suggests that the production and exchange of metabolites like threonic acid are part of a cooperative strategy that allows for adaptation and optimized function in a microbial community. plos.org
Furthermore, microorganisms must maintain pH homeostasis to survive in acidic environments. nih.govfrontiersin.org This involves various strategies, including altering metabolic pathways and modifying the cell membrane. nih.govresearchgate.net The production or degradation of organic acids can be a component of these responses, helping to manage intracellular pH. nih.gov While direct evidence for this compound in microbial stress response is limited, the involvement of its dephosphorylated form in adaptive metabolic processes suggests a potential role within the broader context of microbial survival strategies. plos.org The general stress response in bacteria is a complex regulatory network that allows cells to cope with adverse conditions, and metabolic adjustments are a key part of this response. nih.gov
Ecological and Environmental Significance (e.g., in plant-microbe interactions)
In the broader environment, this compound and related molecules are relevant to the intricate relationships between plants and microbes. The non-phosphorylated form, L-threonic acid, is a known degradation product of ascorbic acid (Vitamin C) in plants. nih.govfrontiersin.org Its accumulation has been observed in plants under environmental stress, such as drought. nih.gov
Key points regarding its ecological significance include:
Plant Stress Response: In chickpea plants subjected to drought stress, L-threonic acid was one of the metabolites that showed the largest fold change, accumulating significantly. nih.gov This suggests its involvement in the plant's metabolic adaptation to water scarcity. The production of threonate from ascorbic acid points to an upregulation of the ascorbate (B8700270) pathway, which is crucial for scavenging reactive oxygen species (ROS) produced under stress. nih.gov
Plant-Microbe Interactions: The nutritional status of a plant, particularly its phosphate levels, significantly influences its interactions with soil microbes, including both beneficial symbionts and pathogens. nih.gov Plants have developed phosphate starvation response (PSR) systems to cope with low phosphate availability, and this system also affects plant immunity and the establishment of mycorrhizal symbiosis. nih.govfrontiersin.org Microbes in the rhizosphere can, in turn, influence plant nutrient uptake. frontiersin.orgsemanticscholar.org
Metabolite in Soil and Plants: L-threonic acid is a natural plant metabolite. ebi.ac.uk In some plants, it can be further metabolized into other compounds, while in others, it can be broken down into products of carbohydrate metabolism. ebi.ac.uk The presence and concentration of such organic acids in the root zone (rhizosphere) can influence the composition and activity of the microbial community, which in turn impacts plant health and nutrient cycling. semanticscholar.org For example, some bacteria can utilize L-threonate as a carbon source, converting it into intermediates of central metabolism like dihydroxyacetone phosphate (DHAP). biorxiv.org This metabolic capability is crucial for bacterial survival and demonstrates a direct link between plant-derived metabolites and microbial nutrition.
Analytical Methodologies for Research on 4 Phospho D Threonic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating 4-phospho-D-threonic acid from complex mixtures and for its precise quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of this compound, derivatization is a mandatory step to increase its volatility and thermal stability. nih.govmdpi.comresearchgate.net
A common derivatization procedure for polar metabolites, including phosphorylated compounds, is silylation. nih.govnih.gov This typically involves a two-step process:
Methoximation: The sample is first treated with a methoximating agent, such as methoxyamine hydrochloride in pyridine (B92270). This step targets carbonyl groups, converting them to their methoxime derivatives and preventing the formation of multiple isomers during the subsequent silylation step. nih.gov
Silylation: Following methoximation, a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to replace the active hydrogens on the hydroxyl, carboxyl, and phosphate (B84403) groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov
The resulting TMS-derivatized this compound is then amenable to separation on a GC column, typically a non-polar or semi-polar capillary column, and detection by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The fragmentation pattern observed in the mass spectrum can be used for structural confirmation.
Table 1: General GC-MS Parameters for the Analysis of Silylated Metabolites
| Parameter | Typical Setting |
| Derivatization Reagents | Methoxyamine hydrochloride, MSTFA |
| GC Column | DB-5ms, HP-5MS, or equivalent |
| Injection Mode | Split or splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Ramped, e.g., 70°C to 300°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of polar and non-volatile compounds like this compound, without the need for derivatization. Several LC approaches can be employed for its separation and quantification.
Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of highly polar compounds. researchgate.net In HILIC, a polar stationary phase (e.g., amide, diol, or bare silica) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, such as acetonitrile, and a small amount of an aqueous buffer. researchgate.netoup.com The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. This technique has been successfully applied to the separation of sugar phosphates and other polar organic acids. researchgate.netoup.com
Ion-Pair Chromatography: This technique is effective for separating ionic compounds on reversed-phase columns. An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium) for anionic analytes like this compound, is added to the mobile phase. sigmaaldrich.comnih.govresearchgate.net The ion-pairing reagent forms a neutral complex with the analyte, which can then be retained and separated on a non-polar stationary phase (e.g., C18). sigmaaldrich.comnih.gov
Mass Spectrometry Detection: Following chromatographic separation, the analyte is detected by a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity. mdpi.comnih.gov In targeted analysis, Multiple Reaction Monitoring (MRM) is a common acquisition mode where a specific precursor ion of this compound is selected and fragmented, and one or more specific product ions are monitored for quantification.
Table 2: Exemplary LC-MS Parameters for the Analysis of Phosphorylated Organic Acids
| Parameter | HILIC | Ion-Pair Chromatography |
| Stationary Phase | Amide, Diol, or Silica-based | C18, C8 |
| Mobile Phase A | Aqueous buffer (e.g., ammonium acetate, ammonium formate) | Aqueous buffer with ion-pairing reagent (e.g., tetrabutylammonium (B224687) acetate) |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Gradient | Decreasing organic solvent concentration | Increasing organic solvent concentration |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) with non-mass spectrometric detection can also be utilized for the quantification of this compound, particularly when high concentrations are expected or when mass spectrometry is not available. The separation principles are similar to those used in LC-MS, namely HILIC and ion-pair reversed-phase chromatography.
For detection, since this compound lacks a strong chromophore for UV-Vis detection at common wavelengths, indirect UV detection can be employed. nih.gov This involves adding a UV-absorbing compound to the mobile phase. When the non-absorbing analyte elutes, it causes a decrease in the baseline absorbance, which can be quantified. nih.gov Alternatively, if derivatization is performed to introduce a UV-active or fluorescent tag, direct detection is possible.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for developing quantitative assays based on its interaction with light or its involvement in enzymatic reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 31P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly informative.
¹H NMR: The ¹H NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the threonic acid backbone can be used to confirm its structure. Predicted ¹H NMR data for the parent compound, threonic acid, is available in public databases and can serve as a reference. hmdb.ca
³¹P NMR: ³¹P NMR is particularly valuable for the analysis of phosphorylated compounds. huji.ac.il It provides a direct and selective signal for the phosphorus nucleus. The chemical shift of the phosphorus atom in this compound is influenced by its chemical environment, including the pH of the solution. nih.gov Proton decoupling is commonly used to simplify the ³¹P spectrum to a single peak, while coupled spectra can provide information about the number of adjacent protons. huji.ac.il The ³¹P chemical shift is typically referenced to an external standard, such as 85% phosphoric acid. rsc.org
Table 3: General NMR Parameters for the Analysis of Phosphorylated Compounds
| Parameter | ¹H NMR | ³¹P NMR |
| Solvent | D₂O, buffered aqueous solutions | D₂O, buffered aqueous solutions |
| Reference | TMS (internal or external) | 85% H₃PO₄ (external) |
| Typical Chemical Shift Range | 0-10 ppm | Dependent on chemical environment |
| Key Information | Proton environment, connectivity | Presence and environment of phosphorus |
Spectrophotometric Assays for Enzyme Activity
Spectrophotometric assays are widely used to measure the activity of enzymes that utilize this compound as a substrate or produce it as a product. nih.gov These assays are typically based on monitoring the change in absorbance of a specific compound involved in the enzymatic reaction.
A common approach is to couple the primary enzymatic reaction to one or more secondary reactions that result in the production or consumption of a chromophore, such as NADH or NADPH, which have strong absorbance at 340 nm. nih.govnih.gov
For instance, if an enzyme, such as a dehydrogenase, catalyzes the oxidation of this compound with the concomitant reduction of NAD⁺ to NADH, the enzyme's activity can be continuously monitored by measuring the increase in absorbance at 340 nm. nih.gov
The general principle of a coupled spectrophotometric assay is as follows:
Enzyme of Interest: Substrate (e.g., this compound) + Co-substrate (e.g., NAD⁺) → Product + NADH
Coupling Enzyme(s) (if necessary): Product + other substrates → Final Product(s)
The rate of change in absorbance at 340 nm is directly proportional to the activity of the enzyme of interest under appropriate conditions (e.g., substrate saturation). This method is valuable for kinetic studies, inhibitor screening, and routine enzyme characterization. nih.gov
Metabolomics Approaches in Research
Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, reflecting the downstream output of genomic, transcriptomic, and proteomic activities. In the study of this compound, metabolomics is an indispensable tool for understanding its metabolic context, its role in biochemical pathways, and its interactions with other cellular components. By quantifying the dynamic changes in a wide array of metabolites, researchers can elucidate the physiological or pathological significance of compounds like this compound.
Untargeted and Targeted Metabolomics for Pathway Discovery
Metabolomic investigations are generally conducted using two distinct strategies: untargeted and targeted approaches. Each offers unique advantages for pathway discovery and hypothesis testing in research involving this compound.
Untargeted Metabolomics: This approach aims to measure as many detectable metabolites as possible in a sample in an unbiased manner. nih.gov It is a hypothesis-generating tool, ideal for exploratory studies to discover novel biomarkers or metabolic changes associated with a specific condition. For instance, an untargeted analysis might reveal the presence of previously uncharacterized threonate derivatives or identify unexpected fluctuations in related pathways, such as the pentose (B10789219) phosphate pathway or vitamin B6 metabolism, in response to a stimulus. nih.gov While powerful for discovery, this method typically provides relative quantification and requires subsequent validation to confirm the identity of metabolites of interest. nih.gov
Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise and absolute quantification of a predefined and specific list of known metabolites. nih.govmayo.edu This hypothesis-driven approach is the preferred method when the research focus is on a particular metabolic pathway known to involve this compound or its precursors. nih.gov It offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods, utilizing stable isotope-labeled internal standards for precise measurement. mayo.edu For example, a targeted analysis could be designed to quantify key intermediates of ascorbate (B8700270) and aldarate metabolism, where threonate is involved, to determine the specific impact of a genetic modification or environmental stress. nih.gov A variation, known as widely-targeted metabolomics, combines the broad scope of untargeted analysis with the quantitative accuracy of targeted methods, and has been successfully used to identify related compounds like D-threonic acid in complex biological samples. nih.gov
| Approach | Objective | Scope | Quantification | Primary Use Case |
|---|---|---|---|---|
| Untargeted Metabolomics | Hypothesis generation, biomarker discovery | Broad, comprehensive screening of all detectable metabolites | Relative | Exploring global metabolic changes to identify pathways affected by or involving this compound. |
| Targeted Metabolomics | Hypothesis testing, validation | Focused, predefined set of specific metabolites | Absolute | Precisely measuring the concentration of this compound and related known compounds in a pathway. |
Sample Preparation and Derivatization Strategies for Phosphorylated Metabolites
The analysis of phosphorylated metabolites like this compound presents unique analytical challenges due to their low abundance, charge, and susceptibility to enzymatic degradation. Therefore, meticulous sample preparation is the most critical phase for obtaining high-quality, reproducible data. ucallmlab.com
Sample Preparation: A primary concern during sample preparation is the preservation of the phosphorylation state of metabolites. The disruption of cell membranes releases phosphatases, enzymes that can rapidly dephosphorylate target analytes. bio-rad-antibodies.com To prevent this, sample collection and protein extraction must be performed under conditions that inhibit enzyme activity. This typically involves keeping samples on ice, pre-chilling all buffers, and supplementing lysis buffers with a cocktail of phosphatase inhibitors. ucallmlab.combio-rad-antibodies.com Techniques such as immobilized metal affinity chromatography (IMAC) can be employed for the specific enrichment of phosphometabolites from a complex biological matrix, enhancing their detection by mass spectrometry. promegaconnections.com
| Class of Phosphatase | Common Inhibitors | Mechanism of Action |
|---|---|---|
| Serine/Threonine Phosphatases | Sodium Fluoride, Sodium Orthovanadate, β-glycerophosphate | Competitive and non-competitive inhibition of enzyme active sites. |
| Tyrosine Phosphatases | Sodium Orthovanadate, Phenylarsine Oxide | Covalent modification or competitive inhibition of the catalytic site. |
| Alkaline Phosphatases | Levamisole, Sodium Orthovanadate | Inhibition of enzymatic activity. |
Derivatization Strategies: Derivatization is a chemical modification technique used to improve the analytical characteristics of target compounds for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com For phosphorylated compounds, which are often non-volatile and thermally unstable, derivatization can enhance volatility, improve chromatographic separation, and increase ionization efficiency, leading to better sensitivity and specificity. For example, silylation is a common derivatization method for polar metabolites containing hydroxyl and phosphate groups, replacing active hydrogens with a trimethylsilyl (TMS) group to increase volatility for GC-MS analysis. For LC-MS, derivatization can be used to introduce a specific chemical tag that improves ionization or allows for more specific detection, such as modifying an amine group to form a stable Schiff base, which enhances detection in positive ion mode. mdpi.comnih.gov
Bioinformatic and Statistical Analysis of Metabolomic Data
Metabolomics experiments generate large and complex datasets that require specialized bioinformatic and statistical methods for interpretation. nih.govresearchgate.net The goal is to identify metabolites that are significantly different between experimental groups and to place these findings within a biological context. nih.gov
Statistical Analysis: The analysis workflow begins with processing raw data to generate a feature matrix of metabolites and their intensities across all samples. Statistical analysis is then applied to identify significant changes.
Univariate Analysis: Methods like the t-test or analysis of variance (ANOVA) are used to assess differences for each metabolite individually. The results are often visualized using a volcano plot, which displays statistical significance versus the magnitude of change, helping to identify key metabolites. researchgate.net
Multivariate Analysis: These techniques are essential for discerning patterns within the data. Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration and quality control. researchgate.net Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA), are used to maximize the separation between predefined groups and identify the metabolites most responsible for that separation. nih.govmdpi.com The importance of a metabolite in these models is often ranked using a Variable Importance in Projection (VIP) score. researchgate.net
| Statistical Method | Type | Primary Function |
|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised | Visualizes overall data structure, identifies outliers, and assesses quality control. |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Identifies variables that contribute to the separation between predefined sample groups. |
| Orthogonal PLS-DA (OPLS-DA) | Supervised | Similar to PLS-DA but separates predictive variation from non-predictive (orthogonal) variation, simplifying model interpretation. |
Bioinformatic and Pathway Analysis: After identifying a list of significantly altered metabolites, the next step is to understand their biological relevance. Pathway analysis tools map the identified metabolites onto known metabolic pathways from databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov This contextualizes the data, revealing which metabolic pathways are most impacted in the experiment. For example, an increase in this compound alongside changes in other related molecules might highlight a perturbation in the ascorbate and aldarate metabolism pathway, providing novel insights into cellular function. nih.govnih.gov
Synthetic Strategies for 4 Phospho D Threonic Acid and Analogues in Research
Laboratory Chemical Synthesis Routes
The laboratory synthesis of 4-phospho-D-threonic acid presents challenges due to the presence of multiple hydroxyl groups that require a careful strategy of protection and deprotection to achieve selective phosphorylation at the C4 position. While a direct synthetic route for this compound is not extensively detailed in the literature, a plausible and effective strategy can be extrapolated from the successful synthesis of its stereoisomer, 4-phospho-D-erythronate.
A practical synthetic approach would commence with an inexpensive and readily available starting material such as D-threonolactone, the cyclic ester of D-threonic acid. This strategy mirrors the synthesis of 4-phospho-D-erythronate from D-erythronolactone. The initial step would involve the protection of the secondary hydroxyl groups at the C2 and C3 positions to prevent their reaction during the subsequent phosphorylation step. This can be achieved by forming a cyclic acetal, for instance, by reacting D-threonolactone with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions to yield a 2,3-O-isopropylidene-D-threonolactone derivative.
Following the protection of the C2 and C3 hydroxyls, the lactone ring is opened under basic conditions, for example, using sodium hydroxide, to yield the corresponding sodium D-threonate derivative with a free primary hydroxyl group at the C4 position. This intermediate is then poised for the critical phosphorylation step.
With the C2 and C3 hydroxyls protected, the primary hydroxyl group at the C4 position can be selectively phosphorylated. A common and effective method for this transformation is the use of a phosphorylating agent such as dibenzyl phosphite (B83602) in the presence of a coupling agent or via a phosphoramidite-based approach. For instance, the protected threonate can be reacted with dibenzyl N,N-diethylphosphoramidite followed by oxidation to introduce the dibenzyl phosphate (B84403) group at the C4 position. The benzyl (B1604629) protecting groups on the phosphate are advantageous as they can be readily removed in a subsequent step by hydrogenolysis.
An alternative phosphorylation strategy involves the use of a phosphoryl chloride derivative, such as dibenzyl phosphoryl chloride, in the presence of a base like pyridine (B92270). The choice of phosphorylating agent and reaction conditions is critical to ensure high efficiency and minimize side reactions.
The final stage of the synthesis involves the removal of all protecting groups to yield the target molecule, this compound. This typically involves a two-step process. First, the benzyl groups on the phosphate moiety are removed by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. Subsequently, the isopropylidene protecting group on the C2 and C3 hydroxyls is removed under acidic conditions.
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and deprotection reagents. A highly effective method for purifying charged molecules like this compound is ion-exchange chromatography. The crude product can be loaded onto an anion-exchange column, and after washing away neutral and positively charged impurities, the desired product is eluted using a salt gradient (e.g., with sodium chloride or ammonium (B1175870) bicarbonate).
The purified this compound is then characterized to confirm its identity and purity. Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the structure of the molecule, including the position of the phosphate group.
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound.
Elemental Analysis: To confirm the empirical formula.
The following table summarizes a plausible synthetic route for this compound:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Protection of C2 and C3 hydroxyls | D-threonolactone, Acetone, H+ | 2,3-O-isopropylidene-D-threonolactone |
| 2 | Lactone Ring Opening | NaOH, H2O | Sodium 2,3-O-isopropylidene-D-threonate |
| 3 | Selective Phosphorylation | Dibenzyl N,N-diethylphosphoramidite, then oxidation | Sodium 4-(dibenzyloxyphosphoryl)-2,3-O-isopropylidene-D-threonate |
| 4 | Deprotection of Phosphate | H2, Pd/C | Sodium 4-phospho-2,3-O-isopropylidene-D-threonate |
| 5 | Deprotection of Hydroxyls | Mild acid (e.g., aqueous acetic acid) | This compound |
| 6 | Purification | Ion-exchange chromatography | Purified this compound |
Chemoenzymatic Synthesis Approaches
A more direct and highly specific route to this compound is through chemoenzymatic synthesis. This approach leverages the high selectivity of enzymes to carry out specific transformations, often under mild reaction conditions.
Recent research has identified a novel kinase family, designated as DUF1537, which includes enzymes capable of catalyzing the ATP-dependent phosphorylation of D-threonate to produce D-threonate 4-phosphate nih.gov. One such enzyme, D-threonate kinase (DtnK), exhibits a high specificity for D-threonate nih.gov.
The chemoenzymatic synthesis of this compound would involve the following key components:
Substrate: D-threonic acid or its salt.
Enzyme: A purified D-threonate kinase.
Phosphate Donor: Adenosine triphosphate (ATP).
Cofactors: Magnesium ions (Mg2+) are typically required for kinase activity.
Buffer System: A suitable buffer to maintain the optimal pH for the enzyme.
The reaction proceeds with the D-threonate kinase specifically transferring the gamma-phosphate group from ATP to the C4 hydroxyl group of D-threonate. This method offers several advantages over chemical synthesis, including:
High Regioselectivity: The enzyme ensures that only the C4 hydroxyl group is phosphorylated, eliminating the need for protection and deprotection steps.
Stereospecificity: The enzymatic reaction produces the desired D-enantiomer.
Mild Reaction Conditions: The reaction is typically carried out in an aqueous buffer at or near neutral pH and room temperature, which prevents the degradation of sensitive molecules.
The progress of the enzymatic reaction can be monitored by measuring the consumption of ATP or the formation of the product using techniques like HPLC or NMR. Once the reaction is complete, the product can be purified from the reaction mixture, often involving the removal of the enzyme (e.g., by ultrafiltration) and separation from the remaining substrates and byproducts using ion-exchange chromatography.
The following table outlines the key aspects of the chemoenzymatic synthesis of this compound:
| Component | Description |
| Enzyme | D-threonate kinase (DtnK) from the DUF1537 family nih.gov |
| Substrate | D-threonic acid |
| Phosphate Donor | Adenosine triphosphate (ATP) |
| Reaction | ATP + D-threonate → ADP + 4-phospho-D-threonate |
| Advantages | High selectivity, no protecting groups needed, mild conditions |
| Purification | Enzyme removal followed by ion-exchange chromatography |
Production for Enzymatic and Structural Biology Studies
The production of this compound for enzymatic and structural biology studies requires high-purity material. The chemoenzymatic approach is particularly well-suited for this purpose as it provides the biologically relevant enantiomer in a clean and efficient manner nih.gov. The synthesis can be scaled up to produce the milligram-to-gram quantities often required for these studies.
For structural biology applications, such as X-ray crystallography or cryo-electron microscopy of enzymes that bind this compound, the high purity afforded by the enzymatic synthesis and subsequent chromatographic purification is essential. The absence of stereoisomers and other closely related impurities, which can be a challenge in chemical synthesis, is a significant advantage of the chemoenzymatic route.
Furthermore, for kinetic studies of enzymes that utilize this compound as a substrate or inhibitor, the accurate concentration of the pure compound is critical. The well-defined nature of the product from chemoenzymatic synthesis allows for precise quantification, leading to more reliable and reproducible experimental results.
Future Directions in 4 Phospho D Threonic Acid Research
Elucidation of Undiscovered Metabolic Pathways and Enzymes
The metabolic fate of 4-phospho-D-threonic acid, a phosphorylated derivative of a four-carbon sugar acid, remains largely uncharted territory. While it is known to be a catabolite of Vitamin C (L-ascorbic acid), the specific enzymatic steps and metabolic pathways governing its biosynthesis and degradation are not well understood. drugbank.comtandfonline.comresearchgate.netyoutube.com Future research will need to focus on identifying and characterizing the enzymes and pathways involved in its metabolism. A promising starting point is the investigation of pathways analogous to those for structurally similar compounds, such as L-threonate and D-erythronate.
Recent studies on the catabolism of L-threonate and D-erythronate have revealed novel enzymatic activities and pathways that could serve as a blueprint for investigating this compound. For instance, a recently discovered 2-oxo-tetronate kinase has been shown to be involved in the degradation of L-threonate and D-erythronate in various bacteria. nih.gov This kinase, along with a predicted fructose-bisphosphate aldolase (B8822740) and a dehydrogenase, facilitates the conversion of these sugar acids into central metabolic intermediates like dihydroxyacetone phosphate (B84403) (DHAP). nih.gov A key area of future research will be to determine if analogous enzymes exist that can process this compound.
Furthermore, the biosynthesis of the stereoisomer 4-phospho-D-erythronate is known to be an intermediate step in the synthesis of pyridoxal (B1214274) 5'-phosphate (PLP), an active form of vitamin B6, in some bacteria. nih.gov This raises the intriguing possibility that this compound could also be an intermediate in a yet-to-be-discovered biosynthetic pathway.
Future research efforts should employ a combination of genomics, proteomics, and metabolomics to identify candidate genes and enzymes from various organisms that may be involved in this compound metabolism. Subsequent in vitro characterization of these enzymes will be crucial to elucidate their substrate specificity, kinetics, and reaction mechanisms.
Table 1: Potential Enzymes and Pathways for Future Investigation in this compound Metabolism
| Potential Enzyme/Pathway | Hypothesized Function | Homologous System | Key Research Question |
| 4-phospho-D-threonate Dehydrogenase | Oxidation of 4-phospho-D-threonate | L-threonate dehydrogenase, D-erythronate dehydrogenase | Does a specific dehydrogenase for this compound exist, and what is its product? |
| 2-oxo-4-phospho-tetronate Kinase | Phosphorylation of an oxidized intermediate | 2-oxo-tetronate kinase | Is this compound first oxidized and then phosphorylated in its catabolic pathway? |
| 4-phospho-tetronate Aldolase | Cleavage of a phosphorylated intermediate | Class-II fructose-bisphosphate aldolase | Can an aldolase cleave a downstream metabolite of this compound into smaller metabolic intermediates? |
| 4-phospho-D-threonate Biosynthesis Pathway | Formation from a precursor molecule | 4-phospho-D-erythronate pathway in PLP synthesis | Is this compound synthesized from a common metabolic precursor, and what is its biological purpose? |
Advanced Structural-Functional Relationships of Interacting Proteins
Understanding the three-dimensional structures of enzymes that bind to this compound is paramount to deciphering their mechanisms of action and for designing specific inhibitors or probes. Future research in this area will heavily rely on techniques like X-ray crystallography and cryo-electron microscopy to solve the high-resolution structures of these proteins, both in their apo forms and in complex with this compound or its analogs.
These structural studies will provide invaluable insights into the architecture of the active site, identifying the key amino acid residues involved in substrate recognition, binding, and catalysis. This knowledge is fundamental for understanding the enzyme's specificity and for proposing detailed catalytic mechanisms. For example, structural analysis can reveal how the protein environment facilitates the transfer of a phosphoryl group or the oxidation/reduction of the sugar acid.
Furthermore, comparative structural analysis with homologous enzymes that act on similar substrates, such as those involved in L-threonate and D-erythronate metabolism, will be highly informative. nih.gov Such comparisons can highlight the subtle structural determinants that confer specificity for the threonic acid stereoisomer.
Beyond static structures, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to study the dynamic interactions between this compound and its target proteins in solution. nih.gov These studies can reveal conformational changes that occur upon substrate binding and provide a more complete picture of the enzyme's functional cycle.
Engineering of Microbial Strains for Metabolic Pathway Analysis
The development of genetically engineered microbial strains will be a powerful tool for both elucidating the metabolic pathways of this compound and for potentially producing this compound for further study. By systematically knocking out or overexpressing candidate genes in model organisms like Escherichia coli or Saccharomyces cerevisiae, researchers can investigate the effects on the intracellular and extracellular levels of this compound. nih.govnih.govresearchgate.netcaltech.eduplos.org
For instance, if a putative catabolic pathway is identified, deleting the genes encoding the enzymes in that pathway should lead to the accumulation of this compound when the cells are supplied with a suitable precursor. Conversely, overexpressing the genes of a potential biosynthetic pathway could lead to the production of this compound from a simple carbon source.
These engineered strains can also be used in metabolic labeling studies, for example, by feeding the cells with isotopically labeled precursors and tracking the incorporation of the label into this compound and its downstream metabolites. This approach can provide definitive evidence for the proposed metabolic connections.
Furthermore, engineered strains can serve as whole-cell biocatalysts for the sustainable production of this compound, which is currently not readily commercially available. Access to this compound is essential for performing detailed biochemical and physiological studies.
Table 2: Strategies for Engineering Microbial Strains for this compound Research
| Engineering Strategy | Objective | Example Application | Expected Outcome |
| Gene Knockout | Identify genes essential for catabolism | Deletion of a putative 4-phospho-D-threonate dehydrogenase gene. | Accumulation of this compound when cells are grown on a precursor. |
| Gene Overexpression | Confirm biosynthetic pathways and enable production | Overexpression of a predicted 4-phospho-D-threonate synthesis operon. | Production of this compound from a simple carbon source. |
| Heterologous Expression | Characterize enzymes from other organisms | Expression of a candidate kinase from a vitamin C-degrading bacterium in E. coli. | In vitro characterization of the enzyme's activity with this compound. |
| Biosensor Development | High-throughput screening of mutant libraries | Engineering a transcription factor that responds to this compound levels. | Rapid identification of genes and mutations that affect its metabolism. |
Development of Novel Research Tools and Probes
To facilitate the study of this compound in complex biological systems, the development of novel chemical probes and analytical tools is essential. These tools will enable the specific detection, quantification, and visualization of this metabolite and its interacting partners within cells and tissues.
Fluorescently labeled or biotinylated derivatives of this compound could be synthesized to serve as probes for identifying and isolating binding proteins from cell lysates. eubopen.orgamsterdamumc.nl These probes, in conjunction with techniques like affinity chromatography and mass spectrometry, can help to build a comprehensive interactome for this metabolite.
Furthermore, the development of genetically encoded biosensors, such as Förster resonance energy transfer (FRET)-based sensors, would allow for the real-time monitoring of this compound dynamics within living cells. These sensors could be used to study how the concentration of this metabolite changes in response to various stimuli or genetic perturbations.
Advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, will need to be optimized for the sensitive and specific detection of this compound and its related metabolites in complex biological samples. The synthesis of isotopically labeled internal standards will be crucial for accurate quantification.
Systems Biology Integration for Comprehensive Understanding of its Biological Roles
A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, will be necessary to gain a holistic understanding of the biological roles of this compound. By analyzing these large-scale datasets, researchers can construct comprehensive models of the metabolic and signaling networks in which this compound participates.
For example, by comparing the transcriptomes and proteomes of wild-type and mutant strains that have altered levels of this compound, it may be possible to identify entire pathways that are regulated by this metabolite. Network analysis can then be used to visualize the connections between these pathways and to generate new hypotheses about the function of this compound.
Metabolomic profiling of cells or organisms under different conditions can reveal correlations between the levels of this compound and other metabolites, providing clues about its position in the broader metabolic landscape. Integrating this data with genome-scale metabolic models can help to predict metabolic fluxes and to identify key control points in its metabolism.
Ultimately, a systems-level understanding will be crucial for elucidating the physiological significance of this compound, whether it be as a simple metabolic intermediate, a signaling molecule, or a regulator of cellular processes. This comprehensive approach will pave the way for a deeper appreciation of the intricate web of metabolic interactions within living organisms.
Q & A
Q. What established methodologies are used to synthesize 4-phospho-D-threonic acid, and how do their yields and purity compare?
- Methodological Answer : Synthesis typically involves phosphorylation of D-threonic acid precursors. Two common approaches are:
- Chemical phosphorylation : Uses phosphorylating agents (e.g., POCl₃) in anhydrous conditions. Yields range from 60–75% but may produce side products requiring HPLC purification .
- Enzymatic methods : Employ kinases (e.g., hexokinase) with ATP. Lower yields (30–50%) but higher specificity. Requires optimization of pH (7.0–7.5) and temperature (25–37°C) .
Recommendation : Cross-reference protocols in PubChem or EPA DSSTox for reproducibility .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC-MS/MS : Offers high sensitivity (LOD: 0.1 ng/mL) and specificity. Use reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium) .
- NMR (³¹P) : Detects phosphate groups but requires high sample purity. Compare chemical shifts (δ 0–5 ppm) against reference spectra in HMDB .
Validation : Include spiked recovery experiments (85–115%) to assess matrix effects .
Q. How does this compound interact with cellular uptake mechanisms in model organisms?
- Methodological Answer :
- Use radiolabeled (³²P or ¹⁴C) compounds in uptake assays with E. coli or S. cerevisiae. Monitor intracellular accumulation via scintillation counting .
- Compare kinetic parameters (Km, Vmax) across pH gradients to identify transporter specificity .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer :
- Conduct controlled degradation studies (pH 2–12, 25–60°C) with UPLC monitoring. Use Arrhenius plots to predict shelf-life .
- Perform meta-analysis of existing literature to identify confounding variables (e.g., buffer composition, ionic strength) .
Example Data :
| pH | Half-life (25°C) | Degradation Product |
|---|---|---|
| 2 | 48 hours | D-threonic acid |
| 7 | Stable (>30 days) | N/A |
| 12 | 12 hours | Phosphate esters |
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with polar mobile phases. Achieves >98% enantiomeric excess (ee) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze L-enantiomers. Monitor ee via circular dichroism .
Pitfalls : Avoid racemization during purification by minimizing heating.
Q. How do computational models predict the binding affinity of this compound to metabolic enzymes?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., phosphoglycerate kinase). Validate with isothermal titration calorimetry (ITC) .
- Compare charge distribution maps (DFT calculations) to identify key electrostatic interactions .
Q. What experimental designs address gaps in understanding the compound’s role in oxidative stress pathways?
- Methodological Answer :
- Apply PICO framework :
- Population : Mammalian cell lines (e.g., HEK293).
- Intervention : this compound exposure (0.1–10 mM).
- Comparison : Untreated controls or alternative phospho-metabolites.
- Outcome : ROS levels (measured via DCFH-DA assay) and glutathione ratios .
- Use FINER criteria to ensure feasibility and novelty .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported catalytic roles of this compound?
- Methodological Answer :
- Perform systematic reviews using PRISMA guidelines to assess study quality. Weight findings by experimental rigor (e.g., in vivo vs. in vitro) .
- Replicate key studies under standardized conditions (e.g., ISO 80000-2 for unit consistency) .
Example Workflow :
Aggregate data from PubMed, Scopus, and EPA DSSTox .
Use Cochrane risk-of-bias tool to exclude low-quality studies.
Conduct sensitivity analysis to identify outlier methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
